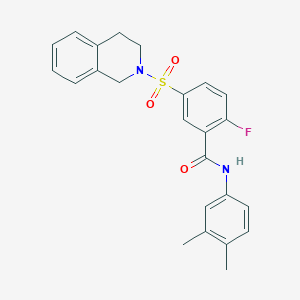
5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide is a fascinating molecule known for its diverse applications. This compound combines the structural elements of sulfonamides, isoquinolines, and fluorobenzamides, leading to unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: To synthesize this compound, various intermediates are combined through sequential reactions. The initial step typically involves the creation of the 3,4-dihydroisoquinoline derivative. This is followed by sulfonylation to incorporate the sulfonyl group. Finally, the fluorobenzamide derivative is attached through amide bond formation. Industrial Production Methods: On an industrial scale, the process is optimized to enhance yield and purity. Common strategies include automated, continuous flow systems to maintain optimal reaction conditions and efficient purification methods such as crystallization or chromatography.
化学反应分析
Types of Reactions it Undergoes:
Oxidation
The compound can undergo oxidation, especially on the isoquinoline ring, leading to quinoline derivatives.
Reduction
Reductive amination can modify the amine groups.
Substitution
Electrophilic aromatic substitution can occur on the benzamide ring. Common Reagents and Conditions Used: Oxidizing agents like m-chloroperbenzoic acid for oxidation; reducing agents such as sodium borohydride for reduction; and Lewis acids or halogenating agents for substitution reactions. Major Products Formed: The reactions yield quinoline derivatives, amine-modified products, or halogenated benzamides.
科学研究应用
The compound has broad scientific research applications:
Chemistry
Used as a building block for more complex molecules.
Biology
Studied for its binding affinity to certain enzymes or receptors.
Medicine
Explored for potential therapeutic properties, including antimicrobial or anticancer activities.
Industry
Utilized in material science for developing advanced materials with specific properties.
作用机制
The compound's mechanism of action involves interacting with molecular targets such as enzymes or receptors. It can inhibit or activate certain pathways, leading to desired biological effects. For instance, it may inhibit an enzyme's active site by binding to a crucial residue, thus blocking the substrate's access.
相似化合物的比较
Compared to similar compounds, 5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide stands out due to the unique combination of its structural elements. Similar Compounds:
Sulfonamides
Known for their antimicrobial properties.
Isoquinolines
Studied for their pharmacological activities.
Fluorobenzamides
Utilized for their stability and bioactivity.
This compound's unique structure allows for a wide range of applications and interactions, making it a valuable subject of scientific research
属性
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-16-7-8-20(13-17(16)2)26-24(28)22-14-21(9-10-23(22)25)31(29,30)27-12-11-18-5-3-4-6-19(18)15-27/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLWQZXMXZUPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2971192.png)
![(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2971193.png)
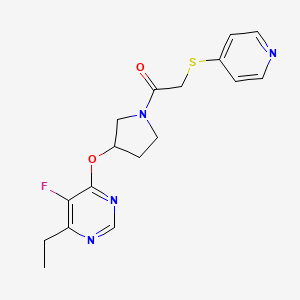
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)
![N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2971197.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide](/img/structure/B2971198.png)
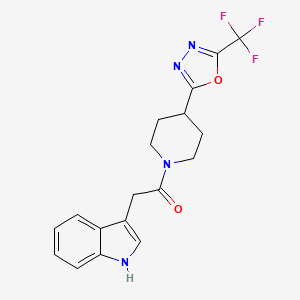
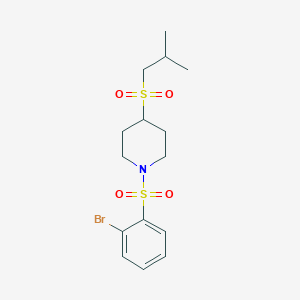
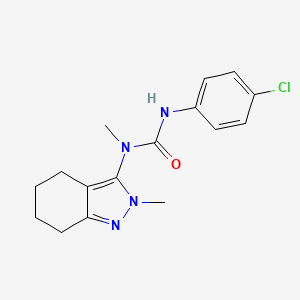
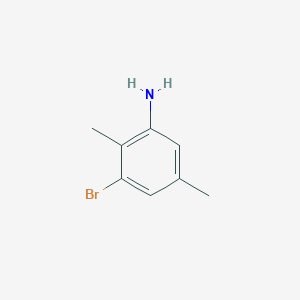
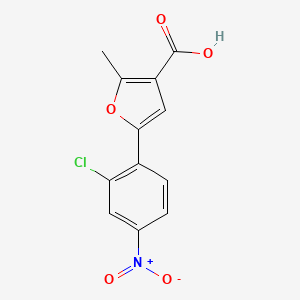
![2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2971209.png)
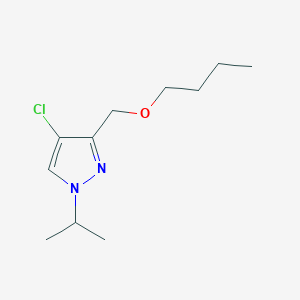
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)
